3-De(hydroxymethyl)-3-methyl Salmeterol is a derivative of Salmeterol, a long-acting beta-2 adrenergic receptor agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease. This compound is classified under the category of bronchodilators, which work by relaxing the muscles of the airways, leading to improved airflow and relief from respiratory symptoms. The chemical structure of 3-De(hydroxymethyl)-3-methyl Salmeterol is denoted by the formula with a molecular weight of approximately 415.57 g/mol .
Salmeterol itself is recognized in pharmacology as a potent agent for managing asthma symptoms. The specific derivative, 3-De(hydroxymethyl)-3-methyl Salmeterol, shares similar pharmacological properties but may exhibit variations in potency or side effects due to its structural modifications. It falls under the classification of beta-2 adrenergic agonists, which are essential in the management of airway diseases .
The synthesis of 3-De(hydroxymethyl)-3-methyl Salmeterol can be derived from established methods used for synthesizing Salmeterol. One common approach involves the condensation of various intermediates followed by reduction and hydrogenation processes. For instance:
The detailed synthetic route often includes multiple steps involving purification techniques such as chromatography to isolate desired products effectively. Advanced methods may also employ enzymatic reactions for stereoselective synthesis, enhancing yield and specificity for particular isomers .
The molecular structure of 3-De(hydroxymethyl)-3-methyl Salmeterol features a complex arrangement that includes:
The InChI key for this compound is provided as , allowing for easy identification in chemical databases .
The primary chemical reactions involving 3-De(hydroxymethyl)-3-methyl Salmeterol include:
The mechanism by which 3-De(hydroxymethyl)-3-methyl Salmeterol exerts its effects involves:
Relevant data indicates that it has a high degree of protein binding (approximately 96%), which influences its pharmacokinetics significantly .
The primary applications of 3-De(hydroxymethyl)-3-methyl Salmeterol include:
This compound represents an important area of research within respiratory pharmacotherapy, with ongoing studies aimed at understanding its full therapeutic potential and mechanisms .
3-De(hydroxymethyl)-3-methyl Salmeterol is systematically named as 4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-methylphenol under IUPAC conventions [1] [4]. Its molecular formula is C25H37NO3, with a molecular weight of 399.566 g/mol [1] [3]. This structure retains the core phenylethanolamine pharmacophore of beta-agonists but features critical modifications: absence of the C3 hydroxymethyl group and a methyl substituent at the C3 position of the aromatic ring. The compound exists as a free base, distinguishing it from the xinafoate salt form of the parent drug salmeterol [9].
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C25H37NO3 |
Molecular Weight (g/mol) | 399.566 |
Exact Mass (Da) | 399.277 |
CAS Registry Number | 1391054-40-2 |
UNII Identifier | 0GXZ949COY |
The compound exhibits racemic stereochemistry, confirmed by its optical activity annotation (±) in chemical databases [4]. It possesses one chiral center at the benzylic carbon of the ethanolamine side chain (C1 of the ethyl chain), theoretically enabling R- and S-enantiomers. However, it is exclusively documented as a racemic mixture in all available sources, with no commercial isolation of individual enantiomers reported [4]. This contrasts with salmeterol, which is typically administered as the single R-enantiomer for therapeutic efficacy. The absence of defined stereocenters in crystallographic data further supports its characterization as a racemate [4] [8].
Table 2: Stereochemistry Profile
Property | 3-De(hydroxymethyl)-3-methyl Salmeterol | Salmeterol |
---|---|---|
Defined Stereocenters | 1 (racemic mixture) | 1 (R-enantiomer) |
Optical Activity | (±) | (+) |
E/Z Isomers | None | None |
Structurally, this analog diverges from salmeterol (C25H37NO4) through two key modifications:
These alterations significantly impact polarity and hydrogen-bonding capacity. The LogP value of 5.31 indicates enhanced lipophilicity versus salmeterol (LogP ~4.85), potentially affecting membrane permeability [1]. Pharmacologically, the loss of the hydroxymethyl group disrupts a key interaction site in the beta-2 adrenergic receptor’s active site, explaining its classification as a salmeterol impurity/degradant rather than an active compound [4] [9].
Table 3: Structural Comparison with Salmeterol
Feature | 3-De(hydroxymethyl)-3-methyl Salmeterol | Salmeterol |
---|---|---|
Aromatic Ring C3 Substituent | -CH3 | -CH2OH |
Molecular Formula | C25H37NO3 | C25H37NO4 |
Molecular Weight (Da) | 399.566 | 415.565 |
Pharmacological Role | Inactive impurity (EP/USP specified) | Beta-2 agonist drug |
Direct X-ray diffraction data for this specific compound is unavailable in the literature. However, insights can be inferred from structurally related salmeterol derivatives and piperidone-based crystals:
Despite the absence of experimental crystal data, computational models suggest a monoclinic or orthorhombic lattice with moderate packing efficiency, typical of long-chain alkyl-aromatics [6] [10].
Nuclear Magnetic Resonance (NMR)
Predicted 1H NMR shifts based on structural analogs [4] [8]:
13C NMR would feature characteristic peaks at:
Infrared Spectroscopy
Key IR absorptions derived from functional groups [6] [10]:
Mass Spectrometry
Table 4: Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
1H NMR | δ 2.25 ppm (s, 3H) | C3-methyl group |
δ 4.70 ppm (m, 1H) | -CH(OH)- ethanolamine | |
IR | 3200–3400 cm−1 | Phenolic O-H stretch |
1100–1250 cm−1 | Ether (C-O-C) vibration | |
MS | m/z 400.284 | [M+H]+ (C25H38NO3) |
m/z 382.271 | [M+H–H2O]+ |
Appendix: Compound Nomenclature
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8